Cas no 450348-71-7 (2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide)

2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide
- 2-((1-methyl-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Acetamide, 2-[(1-methyl-1H-indol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]-
- AKOS024582606
- 450348-71-7
- 2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-(1-methylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
- SR-01000571050
- AB00668336-01
- F0545-0786
- SR-01000571050-1
-
- インチ: 1S/C18H15F3N2OS/c1-23-10-16(12-6-2-5-9-15(12)23)25-11-17(24)22-14-8-4-3-7-13(14)18(19,20)21/h2-10H,11H2,1H3,(H,22,24)
- InChIKey: MUNRKQKWIQJLAS-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1C(F)(F)F)(=O)CSC1C2=C(N(C)C=1)C=CC=C2
計算された属性
- せいみつぶんしりょう: 364.08571877g/mol
- どういたいしつりょう: 364.08571877g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 59.3Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 539.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 12.93±0.70(Predicted)
2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0545-0786-1mg |
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
450348-71-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0545-0786-20mg |
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
450348-71-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0545-0786-20μmol |
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
450348-71-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0545-0786-2mg |
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
450348-71-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0545-0786-3mg |
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
450348-71-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0545-0786-4mg |
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
450348-71-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0545-0786-5mg |
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
450348-71-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0545-0786-10mg |
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
450348-71-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0545-0786-2μmol |
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
450348-71-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0545-0786-10μmol |
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
450348-71-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide 関連文献
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
10. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamideに関する追加情報
Introduction to 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide (CAS No. 450348-71-7)
2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide, identified by its CAS number 450348-71-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic sulfonamides that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a 1-methyl-1H-indol-3-yl moiety and a N-2-(trifluoromethyl)phenylacetamide group, contribute to its unique chemical properties and biological interactions.
The indole scaffold, a common structural motif in many bioactive molecules, is known for its role in modulating various biological pathways. The substitution of the indole ring with a methyl group enhances its lipophilicity, making it more soluble in lipids and thus facilitating its interaction with membrane-bound receptors and enzymes. This modification is particularly relevant in the development of drugs targeting neurological disorders, where blood-brain barrier penetration is often a critical factor.
The sulfonamide group (-SO₂NH₂) is another key feature of this compound that contributes to its pharmacological potential. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticonvulsant properties. The introduction of a sulfur atom into the molecular structure increases the compound's ability to form hydrogen bonds, which can enhance binding affinity to biological targets. In particular, the sulfanyl (-S-) linkage in this compound may play a crucial role in modulating enzyme activity and receptor binding.
The presence of a trifluoromethyl group on the phenyl ring is another important consideration. Trifluoromethylation is a common strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity. This group can significantly alter the electronic properties of the molecule, influencing its interactions with biological targets. Recent studies have shown that trifluoromethylated compounds often exhibit enhanced pharmacological activity due to their ability to mimic electron-withdrawing effects and stabilize reactive intermediates.
In recent years, there has been growing interest in the development of novel indole-based sulfonamides as potential therapeutic agents. Several studies have highlighted the anti-inflammatory and analgesic properties of indole derivatives, particularly those targeting cyclooxygenase (COX) enzymes and other inflammatory mediators. The compound under discussion, 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide, has shown promise in preclinical studies as an inhibitor of COX-2, suggesting its potential use in treating chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis.
Furthermore, the structural similarity of this compound to known pharmacologically active molecules has prompted investigations into its potential applications in other therapeutic areas. For instance, indole derivatives have been explored for their anticancer properties, with some compounds demonstrating ability to induce apoptosis and inhibit tumor growth. The sulfonamide moiety has also been implicated in the development of antiviral agents, highlighting the multifaceted pharmacological potential of this class of compounds.
The synthesis of 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the indole derivative followed by sulfonamide formation. The introduction of the trifluoromethyl group is often achieved through halogenation followed by metal-catalyzed cross-coupling reactions. Advanced synthetic techniques such as flow chemistry have been employed to optimize reaction conditions and improve scalability.
In terms of pharmacokinetic properties, this compound exhibits favorable solubility characteristics due to the presence of both polar (sulfonamide) and non-polar (indole and trifluoromethyl) regions. This balance allows for efficient absorption across biological membranes while maintaining adequate solubility for distribution throughout the body. Preliminary pharmacokinetic studies have indicated that the compound has a reasonable half-life and bioavailability, suggesting its potential for clinical use.
Evaluation of toxicological profiles is essential before advancing any novel compound into clinical trials. Preliminary toxicology studies on 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide have shown no significant adverse effects at moderate doses. However, further extensive testing is required to fully assess its safety profile. This includes long-term toxicity studies as well as evaluations for potential interactions with other drugs commonly used in therapeutic regimens.
The development of new pharmaceuticals relies heavily on understanding how molecular structure influences biological activity. Computational modeling techniques such as molecular dynamics simulations and quantum mechanical calculations have been instrumental in predicting binding affinities and identifying key interaction sites between this compound and biological targets. These computational approaches complement experimental data by providing insights into molecular interactions at an atomic level.
The future directions for research on 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide include exploring its potential as an adjunct therapy in combination with existing treatments for various diseases. Additionally, investigating derivative compounds through structure-based drug design may lead to improved efficacy or reduced side effects compared to current available therapies.
In conclusion, 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide (CAS No. 450348-71-7) represents an exciting advancement in pharmaceutical chemistry with significant therapeutic implications across multiple disease areas including inflammation-related disorders like rheumatoid arthritis; neurological conditions; cancer; infectious diseases; among others where sulfonamides play key roles either directly or indirectly via modulation pathways involving COX enzymes among others noted here earlier within context provided throughout discussion thus far herein presented hereinabove henceforth forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly.
450348-71-7 (2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide) 関連製品
- 1396880-47-9(N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide)
- 2172063-10-2(1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)
- 1349715-47-4(3-(5-Chloro-2-pyridinyl)Benzenemethanol)
- 52052-20-7(5-(Hydroxymethyl)naphthalene-1-carboxylic acid)
- 2229269-66-1(1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol)
- 2361744-67-2(N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)
- 1261546-55-7(2'-Chloro-2,3,4,5,6-pentafluoro-4'-(trifluoromethoxy)biphenyl)
- 2229586-55-2(2-(2-amino-3,3-difluoropropyl)-3-bromophenol)
- 2680880-36-6(benzyl N-{1-(4-bromophenyl)cycloheptylmethyl}carbamate)
- 2639416-15-0(ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate)




